molecular formula C21H17ClFNO B287136 N-(4-chlorophenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide

N-(4-chlorophenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide

货号 B287136
分子量: 353.8 g/mol
InChI 键: VISVTDOOAKCNHK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-chlorophenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide, commonly known as BMS-986165, is a small molecule inhibitor that targets the TYK2 enzyme. TYK2 is a member of the Janus kinase (JAK) family of enzymes that play a crucial role in the signaling pathways of cytokines. Cytokines are proteins that regulate the immune system, and aberrant cytokine signaling is associated with several autoimmune diseases. BMS-986165 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of autoimmune diseases such as psoriasis and lupus.

作用机制

BMS-986165 is a selective inhibitor of TYK2, which is involved in the signaling pathways of several cytokines. The compound binds to the ATP-binding site of TYK2 and prevents its activation. This leads to the inhibition of downstream signaling pathways of cytokines such as IL-12, IL-23, and type I interferons. Inhibition of these cytokines leads to a reduction in inflammation and improvement in disease symptoms.
Biochemical and Physiological Effects
BMS-986165 has been shown to have a potent inhibitory effect on TYK2 activity. In preclinical models, the compound has been shown to reduce inflammation and improve disease symptoms in autoimmune diseases such as psoriasis, rheumatoid arthritis, and lupus. The compound has also been shown to have a good safety profile in preclinical studies.

实验室实验的优点和局限性

BMS-986165 has several advantages for lab experiments. The compound is selective for TYK2 and does not inhibit other N-(4-chlorophenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide family members, which reduces the risk of off-target effects. The compound has also been shown to have a good safety profile in preclinical studies, which makes it a promising candidate for clinical development. However, the compound has some limitations. The synthesis of BMS-986165 is complex and requires several steps, which may limit its availability for lab experiments. In addition, the compound is currently in clinical trials, which may limit its availability for research purposes.

未来方向

BMS-986165 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of autoimmune diseases such as psoriasis and lupus. There are several future directions for the development of BMS-986165. One direction is to evaluate the efficacy of the compound in combination with other therapies for autoimmune diseases. Another direction is to evaluate the safety and efficacy of the compound in other autoimmune diseases such as multiple sclerosis and inflammatory bowel disease. Additionally, the mechanism of action of BMS-986165 could be further elucidated to better understand its effects on cytokine signaling pathways.

合成方法

The synthesis of BMS-986165 involves several steps starting from commercially available starting materials. The key step involves the coupling of 2-fluoro[1,1'-biphenyl]-4-ylboronic acid with 4-chlorobenzoyl chloride to form the intermediate 4-chloro-N-(2-fluoro[1,1'-biphenyl]-4-yl)benzamide. This intermediate is then coupled with 2-bromo-2-methylpropanoic acid to form the final product, BMS-986165. The synthesis has been optimized to improve the yield and purity of the final product.

科学研究应用

BMS-986165 has been extensively studied in preclinical models of autoimmune diseases such as psoriasis, rheumatoid arthritis, and lupus. The compound has been shown to inhibit the activity of TYK2, which is involved in the signaling pathways of several cytokines such as IL-12, IL-23, and type I interferons. Inhibition of these cytokines has been shown to reduce inflammation and improve disease symptoms in preclinical models.

属性

产品名称

N-(4-chlorophenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide

分子式

C21H17ClFNO

分子量

353.8 g/mol

IUPAC 名称

N-(4-chlorophenyl)-2-(3-fluoro-4-phenylphenyl)propanamide

InChI

InChI=1S/C21H17ClFNO/c1-14(21(25)24-18-10-8-17(22)9-11-18)16-7-12-19(20(23)13-16)15-5-3-2-4-6-15/h2-14H,1H3,(H,24,25)

InChI 键

VISVTDOOAKCNHK-UHFFFAOYSA-N

SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)NC3=CC=C(C=C3)Cl

规范 SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)NC3=CC=C(C=C3)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。